molecular formula C9H6ClN3O2S2 B1526920 Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 1184435-58-2

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No. B1526920
CAS RN: 1184435-58-2
M. Wt: 287.7 g/mol
InChI Key: CKPAMEVLCADCHH-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are reported to exhibit a wide range of pharmacological applications . The pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .

Scientific Research Applications

Anticancer Research

This compound, containing a pyrimidine moiety, is of great interest in anticancer research. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor properties . They can act as inhibitors of DNA topoisomerase II, which is crucial for DNA replication and cell division, making them potential candidates for cancer treatment .

Antimicrobial and Antifungal Applications

The thiazole ring present in the compound is often associated with antimicrobial and antifungal activities . Research into the synthesis of decorated diazines, which include pyrimidine structures, has shown that these compounds can be effective against a variety of microbial and fungal pathogens .

Cardiovascular Therapeutics

Compounds with a pyrimidine scaffold have been reported to have cardiovascular benefits, including antihypertensive effects . They can act as calcium channel antagonists or adenosine A2a receptor agonists/antagonists, which are important targets in the treatment of hypertension and other cardiovascular diseases .

Anti-Inflammatory and Analgesic Effects

The structural diversity of pyrimidine derivatives allows them to modulate various biological pathways, leading to anti-inflammatory and analgesic effects . This makes them valuable in the development of new treatments for conditions like arthritis and other inflammatory diseases .

Antidiabetic Activity

Pyrimidine derivatives have been explored for their potential as antidiabetic agents. They can act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion . This application is particularly relevant given the rising global incidence of diabetes.

Neuroprotection and Ocular Therapeutics

The compound’s ability to modulate various receptors and enzymes also extends to neuroprotective applications. It can contribute to vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells, which is significant for treating eye diseases and preventing vision loss .

Mechanism of Action

While the specific mechanism of action for “Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate” is not available, pyrimidine derivatives are known to exhibit a wide range of biological activities. For example, they have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Future Directions

The future directions in the field of pyrimidine derivatives research involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There is also interest in the synthesis of 4,6-disubstituted pyrimidines .

properties

IUPAC Name

methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPAMEVLCADCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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